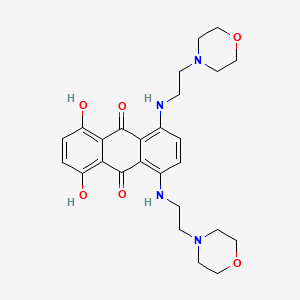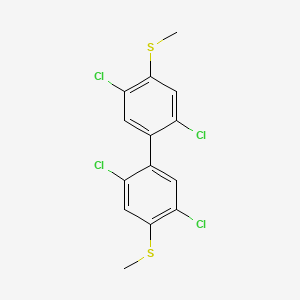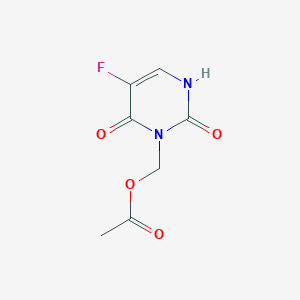
1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one is a chemical compound that belongs to the class of phosphinins Phosphinins are heterocyclic compounds containing a phosphorus atom within a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one typically involves the reaction of a phosphine precursor with suitable organic reagents under controlled conditions. One common method is the cyclization of a phosphine oxide with an appropriate diene or alkyne in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to phosphine oxides or phosphonic acids.
Reduction: Formation of phosphines or phosphine hydrides.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Use of halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-2(2H)-one
- 1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-4(2H)-one
Uniqueness
1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one is unique due to its specific substitution pattern and the position of the phosphorus atom within the ring
Properties
CAS No. |
66165-76-2 |
|---|---|
Molecular Formula |
C15H19OP |
Molecular Weight |
246.28 g/mol |
IUPAC Name |
1-tert-butyl-5-phenyl-2,6-dihydrophosphinin-3-one |
InChI |
InChI=1S/C15H19OP/c1-15(2,3)17-10-13(9-14(16)11-17)12-7-5-4-6-8-12/h4-9H,10-11H2,1-3H3 |
InChI Key |
CGGPVKJVTFQIFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P1CC(=CC(=O)C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



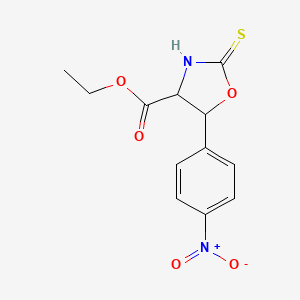


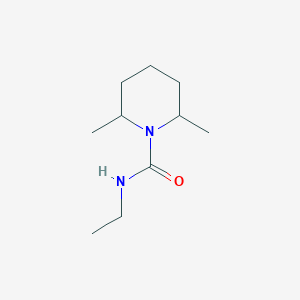
![1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14462710.png)
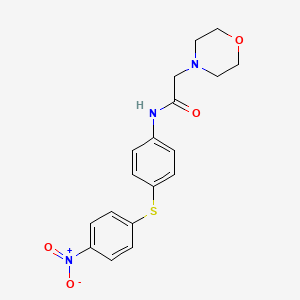
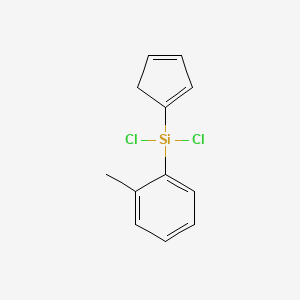

![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
![3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one](/img/structure/B14462739.png)
